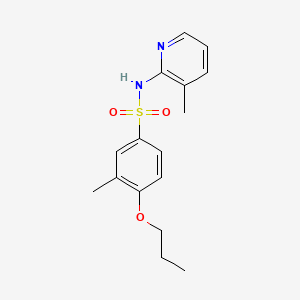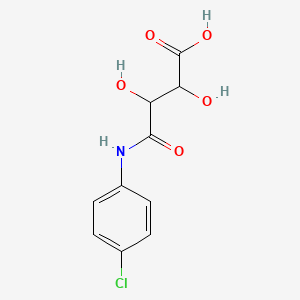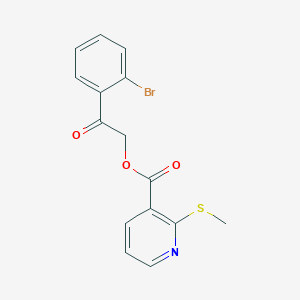
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione is a complex organic compound with a unique structure that includes a pyrimidine ring and a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the tetrahydrofuran moiety. Common reagents used in these reactions include amines, thiourea, and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-one: This compound has a similar structure but with an oxygen atom instead of a sulfur atom.
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-imine: This compound has an imine group instead of a thione group.
Uniqueness
The uniqueness of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione lies in its specific combination of functional groups and its potential biological activity. The presence of both a pyrimidine ring and a tetrahydrofuran ring, along with the thione group, gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O4S |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C9H13N3O4S/c10-9-11-1-3(8(17)12-9)7-6(15)5(14)4(2-13)16-7/h1,4-7,13-15H,2H2,(H3,10,11,12,17)/t4-,5-,6-,7+/m1/s1 |
Clé InChI |
SJVVKUMXGIKAAI-GBNDHIKLSA-N |
SMILES isomérique |
C1=C(C(=S)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=C(C(=S)NC(=N1)N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)





![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13367480.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
